molecular formula C9H8ClNO B6198141 3-(2-chloropyridin-4-yl)cyclobutan-1-one CAS No. 2355331-70-1

3-(2-chloropyridin-4-yl)cyclobutan-1-one

Cat. No.: B6198141
CAS No.: 2355331-70-1
M. Wt: 181.6
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Description

3-(2-Chloropyridin-4-yl)cyclobutan-1-one is a bicyclic organic compound featuring a cyclobutanone core substituted at the 3-position with a 2-chloropyridin-4-yl moiety. The molecular formula is C₉H₇ClNO, with a molecular weight of 180.62 g/mol (calculated).

Properties

CAS No.

2355331-70-1

Molecular Formula

C9H8ClNO

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-4-yl)cyclobutan-1-one typically involves the reaction of 2-chloropyridine with cyclobutanone under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the cyclobutanone, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-chloropyridin-4-yl)cyclobutan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-4-yl)cyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(2-chloropyridin-4-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclobutanone ring and the chloropyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2-chloropyridin-4-yl)cyclobutan-1-one, enabling comparisons of physicochemical properties and reactivity:

3-(3-Bromopyridin-2-yl)cyclobutan-1-one

  • Molecular Formula : C₁₁H₁₁BrO₂
  • Molecular Weight : 255.11 g/mol
  • Key Features: Substituted with a bromine atom at the pyridine 3-position and attached to cyclobutanone at the 2-position. Bromine’s larger atomic radius and polarizability compared to chlorine may alter electronic properties and binding interactions.
  • Data Source: Listed in a building blocks catalog as a cyclobutanone analog with a bromopyridine substituent .

3-(2-Chloropyridin-4-yl)-3-(2,4-Dimethylphenyl) Acrylic Acid (10d)

  • Molecular Formula: C₁₆H₁₄ClNO₂
  • Molecular Weight : 287.75 g/mol
  • Melting Point : 189–191°C
  • Key Features : Combines the 2-chloropyridin-4-yl group with an acrylic acid backbone and bulky 2,4-dimethylphenyl substituent. The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group).
  • Data Source : Synthesized in a 2011 study with detailed NMR characterization .

3-(2-Chloropyridin-4-yl)-3-(4-Methoxyphenyl) Acrylic Acid (10e)

  • Molecular Formula: C₁₆H₁₄ClNO₃
  • Molecular Weight : 303.75 g/mol
  • Melting Point : 168–170°C
  • Key Features : The 4-methoxyphenyl group introduces electron-donating effects, reducing melting point compared to 10d. This highlights how substituent electronic properties influence physical behavior.
  • Data Source : Reported alongside 10d in the same study .

1-(2-Chloropyridin-4-yl)-3-Phenylurea (4PU-30)

  • Molecular Formula : C₁₂H₁₀ClN₃O
  • Molecular Weight : 255.68 g/mol
  • Key Features: A urea derivative with the 2-chloropyridin-4-yl group. Urea moieties are known for hydrogen-bonding capacity, which is critical in agrochemical activity (e.g., cytokinin analogs).
  • Data Source : Described in a plant biology study as a cytokinin-like compound .

Comparative Data Table

Compound Name Molecular Formula M.W. (g/mol) Melting Point (°C) Key Structural Feature Reference ID
3-(2-Chloropyridin-4-yl)cyclobutan-1-one C₉H₇ClNO 180.62 N/A Cyclobutanone core, 2-chloropyridine N/A
3-(3-Bromopyridin-2-yl)cyclobutan-1-one C₁₁H₁₁BrO₂ 255.11 N/A Bromopyridine substitution
3-(2-Chloropyridin-4-yl)-3-(2,4-MePh) acrylic acid C₁₆H₁₄ClNO₂ 287.75 189–191 Bulky aryl group, carboxylic acid
3-(2-Chloropyridin-4-yl)-3-(4-OMePh) acrylic acid C₁₆H₁₄ClNO₃ 303.75 168–170 Methoxy group, reduced melting point
1-(2-Chloropyridin-4-yl)-3-phenylurea C₁₂H₁₀ClN₃O 255.68 N/A Urea backbone, cytokinin activity

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., Cl on pyridine) enhance electrophilicity, while bulky groups (e.g., 2,4-dimethylphenyl) increase melting points due to steric and intermolecular forces .

Functional Group Diversity: The cyclobutanone core distinguishes 3-(2-chloropyridin-4-yl)cyclobutan-1-one from urea or acrylic acid derivatives, suggesting divergent reactivity (e.g., ketone-specific reactions like nucleophilic additions) .

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